molecular formula C9H10BFO4 B1437274 (3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid CAS No. 1072952-52-3

(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

Cat. No.: B1437274
CAS No.: 1072952-52-3
M. Wt: 211.98 g/mol
InChI Key: KFBWIVWAJRBVCJ-UHFFFAOYSA-N
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Description

“(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .


Synthesis Analysis

Boronic acids are recognized primarily for their utility as reagents in transition metal-catalyzed transformations . The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of boronic acids can be analyzed through various methods such as FT-IR, dispersive Raman spectroscopy, and theoretical DFT/B3LYP/6-311++G (d, p) calculations . Natural bonding orbital (NBO) analysis can be performed to analyze the hyper-conjugative stability of the molecule, molecular orbital interaction, and charge delocalization .


Chemical Reactions Analysis

Boronic acids have been used as reaction catalysts . Using the concept of boronic acid catalysis (BAC), electrophilic activation of carboxylic acids leads to the formation of amides from amines, as well as cycloadditions and conjugate additions with unsaturated carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can be evaluated with special emphasis on the currently understood mechanisms of transmetalation . The general physical and chemical properties of each class of reagent are evaluated .

Scientific Research Applications

Synthesis and Organic Chemistry

  • (3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid serves as an important intermediate in organic synthesis. It's extensively utilized in the synthesis of olefins, styrene, biphenyl derivatives, and many natural products through Suzuki aryl-coupling reactions (Sun Hai-xia et al., 2015).
  • The compound is a crucial part of the synthesis of amino-3-fluorophenyl boronic acid, which has applications in constructing glucose sensing materials that function at the physiological pH of bodily fluids (Sasmita Das et al., 2003).

Photophysical Properties and Sensing

  • The photophysical properties of certain boronic acid derivatives are significantly influenced by their interaction with different solvents, indicating their potential in radiative applications and as fluorescence sensors (G. V. Muddapur et al., 2016).
  • Boronic acid derivatives exhibit fluorescence quenching in the presence of aniline in alcohols, a property that might be exploited in sensing technologies or the study of molecular conformations (H. S. Geethanjali et al., 2015).

Food Industry and Biological Applications

  • In the food industry, boronic acids have shown potential for the specific reduction of fructose in food matrices like fruit juice, indicating their use in modifying sugar content and composition in food products (Paul Pietsch et al., 2016).
  • The interaction of boronic acids with diols is key in various applications, including biological labeling, protein manipulation, and the development of therapeutics. Their interactions with diols and Lewis bases make them versatile in sensing applications and organic synthesis (Karel Lacina et al., 2014).

Safety and Hazards

Boronic acids are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They may damage fertility and the unborn child . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and disposing of contents/container to an approved waste disposal plant .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids lies in their diverse usage and applications .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form stable complexes with various biological targets, particularly proteins with cis-diol groups .

Mode of Action

(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, like other boronic acids, is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring its organic group to the palladium catalyst during the transmetalation step .

Biochemical Pathways

Boronic acids are known to interact with various biological systems, particularly those involving proteins with cis-diol groups . The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many biologically active compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally sensitive to ph and can undergo hydrolysis, particularly at physiological ph . This could potentially affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s participation in suzuki–miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .

Action Environment

Environmental factors, particularly pH, can significantly influence the action, efficacy, and stability of this compound. Boronic acids and their esters are known to be sensitive to pH and can undergo hydrolysis, particularly at physiological pH . Therefore, the compound’s stability and efficacy could potentially be affected in different physiological environments.

Biochemical Analysis

Biochemical Properties

(3-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of bioconjugates and as a building block in synthetic chemistry. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in processes such as enzyme inhibition, where the boronic acid moiety can bind to the active site of enzymes, thereby modulating their activity. Additionally, this compound can interact with proteins and peptides, forming stable complexes that can be used in drug delivery and diagnostic applications .

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can affect cell signaling pathways by binding to specific receptors or enzymes involved in these pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound may inhibit certain kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These interactions are often mediated by the boronic acid group’s affinity for diols and other nucleophiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under physiological conditions, but it can undergo hydrolysis or oxidation, leading to the formation of degradation products. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity or cell signaling pathways. At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and apoptosis. These adverse effects are often dose-dependent and can be observed in various tissues and organs .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as esterases and oxidases, leading to the formation of metabolites that may have different biological activities. These metabolic processes can affect the overall bioavailability and efficacy of this compound in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments or tissues, where it can exert its biological effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name

(3-ethoxycarbonyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)6-4-3-5-7(8(6)11)10(13)14/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBWIVWAJRBVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660270
Record name [3-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-52-3
Record name 1-Ethyl 3-borono-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(ethoxycarbonyl)benzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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